

What are the fundamental chemical properties of Glycidyl pivalate?

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Compound of Interest

Compound Name: Glycidyl pivalate

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Glycidyl Pivalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl pivalate is a valuable and versatile building block in organic synthesis, particularly recognized for its role as a key intermediate in the production of various pharmaceuticals. Its structure, featuring a reactive epoxide ring and a sterically hindering pivaloyl group, imparts unique chemical properties that are instrumental in complex molecule assembly. This technical guide provides an in-depth overview of the fundamental chemical properties of **Glycidyl pivalate**, with a focus on the enantiomerically pure (S)-form, which is a crucial component in the synthesis of the anti-tuberculosis drug Pretomanid.^{[1][2][3]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Glycidyl pivalate** is presented below. It is important to note that some of these properties are predicted, while others have been experimentally determined.

Property	Value	Source
IUPAC Name	(2S)-oxiran-2-ylmethyl 2,2-dimethylpropanoate	Inferred from structure
Synonyms	(S)-Glycidyl 2,2-dimethylpropanoate	
CAS Number	162825-77-6 ((S)-enantiomer)	[4]
Molecular Formula	C ₈ H ₁₄ O ₃	[4]
Molecular Weight	158.20 g/mol	[4]
Appearance	Likely a liquid at room temperature	Inferred from boiling point
Boiling Point	196.6 ± 13.0 °C (Predicted at 760 Torr) 50-70 °C (at 6-10 Torr)	[4] [1][2][5]
Melting Point	Data not available	
Density	1.044 ± 0.06 g/cm ³ (Predicted)	[4]
Specific Rotation	[α] _D ²⁵ = +19.1 (c 1.8, CHCl ₃) for (S)-Glycidyl pivalate	[5]
Solubility	Soluble in dichloromethane, toluene, and chloroform.[1][5]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Glycidyl pivalate**. The following data has been reported for (S)-**Glycidyl pivalate**.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (600 MHz, DMSO-d ₆)	¹³ C NMR (151 MHz, DMSO-d ₆)
δ (ppm)	Assignment
4.38 (dd, J = 2.26, 12.46 Hz, 1H)	-OCH ₂ - (ester)
3.85 (dd, J = 5.92, 12.50 Hz, 1H)	-OCH ₂ - (ester)
3.17 (m, 1H)	-CH- (epoxide)
2.77 (t, J = 4.42 Hz, 1H)	-CH ₂ - (epoxide)
2.62 (dd, J = 2.38, 4.86, 1H)	-CH ₂ - (epoxide)
1.17 (s, 9H)	-C(CH ₃) ₃

Reactivity and Stability

The chemical behavior of **Glycidyl pivalate** is primarily dictated by the presence of the epoxide ring and the ester functionality.

- Epoxide Ring-Opening:** The three-membered epoxide ring is strained and susceptible to nucleophilic attack. This is a key feature in its synthetic utility. The synthesis of (S)-**Glycidyl pivalate** from (R)-epichlorohydrin, for instance, proceeds via the attack of the pivalate anion on the epoxide ring of the epichlorohydrin.[1][5] This reaction highlights the reactivity of the epoxide towards carboxylate nucleophiles. It is expected to react with a wide range of other nucleophiles, such as amines, thiols, and alcohols, under appropriate catalytic conditions (acidic or basic).
- Ester Group:** The pivaloyl ester group is relatively stable to hydrolysis due to the steric hindrance provided by the tertiary butyl group. However, under harsh basic or acidic conditions, hydrolysis can occur.
- Thermal Stability:** **Glycidyl pivalate** is reported to be temperature-sensitive, particularly at elevated concentrations.[1][2][5] Decomposition has been observed at temperatures exceeding 70 °C, especially during distillation.[1][2][5] Therefore, purification by distillation must be performed under high vacuum to keep the temperature low.[1][2][5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (S)-**Glycidyl pivalate**, adapted from the literature.^[5]

Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

This procedure details the synthesis and purification of (S)-**Glycidyl pivalate**.

Materials:

- Pivalic acid
- (R)-Epichlorohydrin
- Sodium hydroxide (NaOH)
- Tetramethylammonium chloride (TMAC)
- Dichloromethane (DCM)
- 1,3,5-Trimethoxybenzene (internal standard for NMR monitoring)

Procedure:

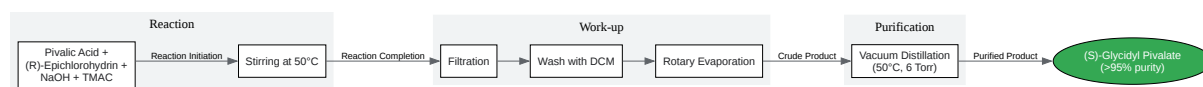
- To a solution of pivalic acid (1 equivalent) in (R)-epichlorohydrin (3 equivalents), add sodium hydroxide pellets (1 equivalent) and tetramethylammonium chloride (0.02 equivalents) at room temperature.
- Stir the resulting suspension at 50 °C.
- Monitor the reaction progress by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.
- Upon completion, filter the reaction mixture and wash the solid residue with dichloromethane.
- Remove the dichloromethane from the filtrate by rotary evaporation.

- Purify the crude product by vacuum distillation (50 °C at 6 Torr) to yield (S)-**Glycidyl pivalate** as a high-purity liquid.[1][5]

Visualizations

Logical Workflow for the Synthesis of (S)-Glycidyl Pivalate

The following diagram illustrates the key steps involved in the synthesis and purification of (S)-**Glycidyl pivalate**.



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Caption: Synthesis and purification workflow for (S)-**Glycidyl pivalate**.

Safety and Handling

No specific safety data sheet for **Glycidyl pivalate** was found in the searched literature. However, based on its chemical structure, which contains an epoxide, it should be handled with care. Epoxides are a reactive class of compounds and should be considered as potential alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Applications in Drug Development

Glycidyl pivalate, particularly the (S)-enantiomer, serves as a critical chiral building block in the synthesis of complex pharmaceutical molecules.[1] Its most prominent application is in the synthesis of Pretomanid, a nitroimidazooxazine derivative used in the treatment of multidrug-

resistant tuberculosis.[1][2] The use of enantiomerically pure (S)-**Glycidyl pivalate** is essential for establishing the correct stereochemistry in the final drug substance, which is crucial for its therapeutic efficacy and safety. The development of cost-effective and scalable synthetic routes to (S)-**Glycidyl pivalate** is therefore of significant interest to the pharmaceutical industry.[1][2][3]

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